

Application Notes: Electrosynthesis of N,N-Dimethylformamide from Trimethylamine

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Compound of Interest

Compound Name: *N,N*-Dimethylformamide

Cat. No.: B166413

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These application notes provide a comprehensive overview and detailed protocols for the electrochemical synthesis of **N,N-Dimethylformamide** (DMF) from trimethylamine (TMA). This method presents a green and efficient alternative to the traditional industrial synthesis, which often requires high temperatures and pressures.[1][2] The electrochemical approach allows for the direct oxidation of surplus TMA to DMF at ambient conditions, coupled with the production of hydrogen gas.[1][2]

Introduction

N,N-Dimethylformamide (DMF) is a widely used organic solvent in various industrial applications. The conventional synthesis of DMF involves the reaction of dimethylamine (DMA) with carbon monoxide under harsh conditions.[1][2] The electrochemical strategy detailed here utilizes trimethylamine (TMA), often a surplus byproduct in DMA manufacturing, as the starting material.[1] This process not only valorizes a surplus chemical but also operates under environmentally benign conditions (ambient temperature and pressure) in an aqueous medium without the need for additives.[2]

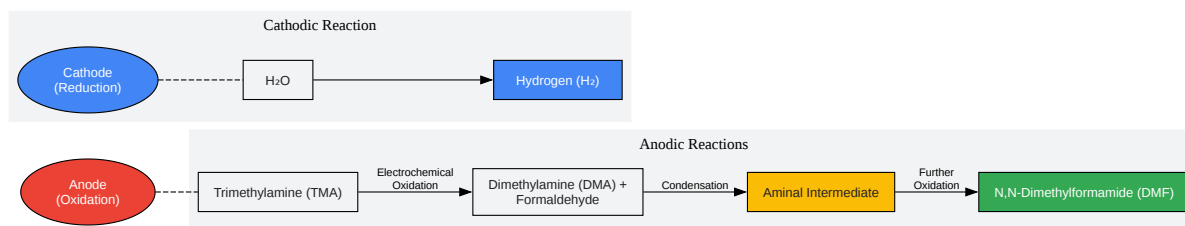
Core Advantages of the Electrochemical Method:

- Sustainable Feedstock: Utilizes surplus trimethylamine.[1]
- Mild Reaction Conditions: Operates at room temperature and ambient pressure.[2]
- Co-generation of Valuable Products: Produces hydrogen gas at the cathode.[1][2]

- High Efficiency: Achieves high yields and Faradaic efficiencies.[1][2]
- Scalability: Demonstrates viability in various reactor configurations, from H-cell to flow reactors for continuous production.[1]

Proposed Reaction Mechanism

Mechanistic studies suggest that the electrosynthesis of DMF from TMA proceeds through a two-phase oxidation process. The key intermediate in this reaction is an aminoral.[1][2] The process begins with the oxidation of TMA, leading to the formation of dimethylamine (DMA) and formaldehyde as intermediates. These intermediates then react to form the aminoral, which is further oxidized to yield the final product, DMF.[2]



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Caption: Proposed reaction pathway for the electrosynthesis of DMF from TMA.

Experimental Protocols

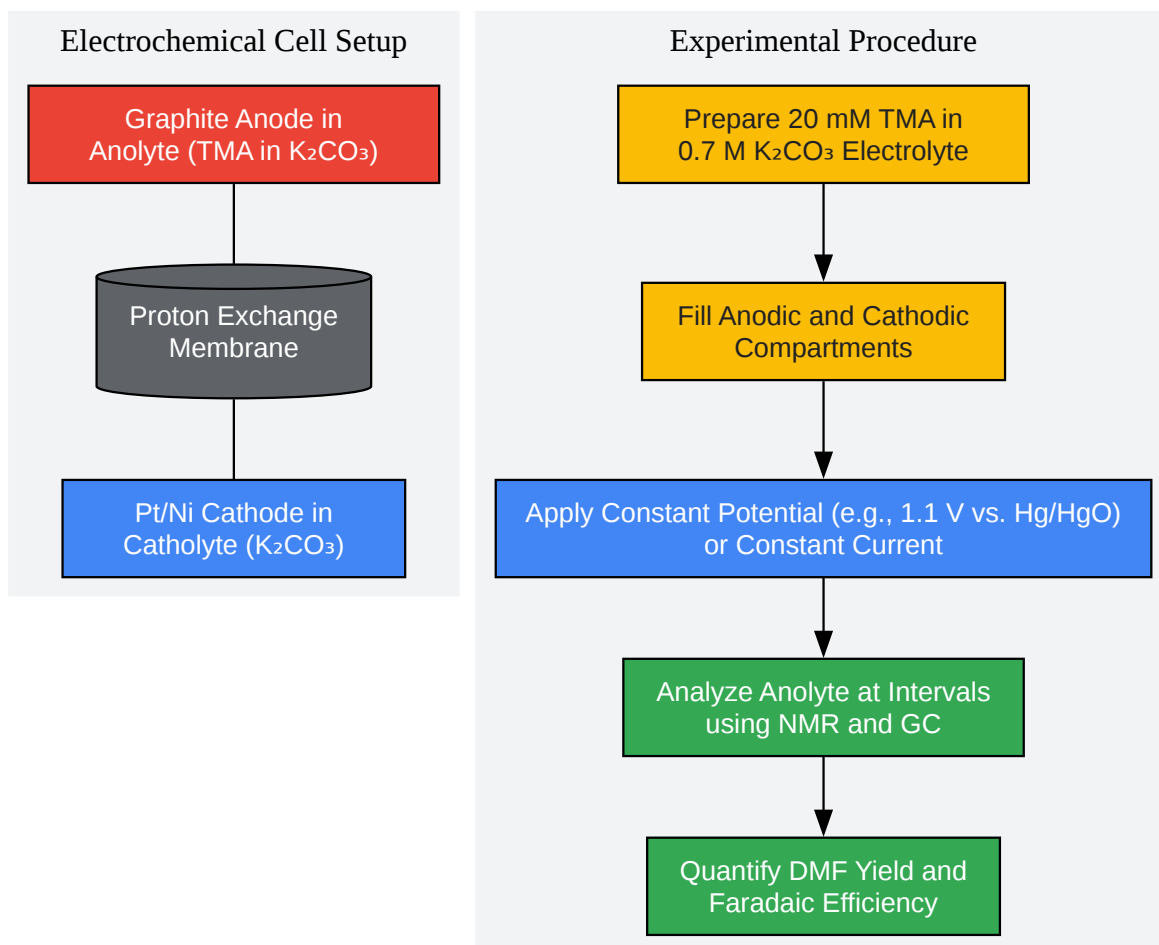
The following protocols are based on successful laboratory-scale electrosynthesis of DMF from TMA.

1. Materials and Reagents:

- Anode: Graphite plate
- Cathode: Platinum (Pt) foil or Nickel (Ni) foam
- Electrolyte: 0.7 M Potassium Carbonate (K_2CO_3) aqueous solution
- Reactant: 20 mM Trimethylamine (TMA) solution in 0.7 M K_2CO_3
- Reference Electrode: Mercury/mercuric oxide (Hg/HgO) electrode
- Reactor: H-type electrochemical cell with a proton exchange membrane (e.g., Nafion) separating the anodic and cathodic compartments.

2. Electrochemical Setup and Workflow:

The electrosynthesis is performed in a two-compartment electrochemical cell (H-cell). The graphite anode and the Pt or Ni cathode are placed in their respective compartments, separated by a membrane. Both compartments are filled with the electrolyte solution, with the TMA added to the anodic chamber. The electrodes are connected to a potentiostat/galvanostat.



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Caption: General experimental workflow for the electrosynthesis of DMF.

3. Electrolysis Procedure (H-cell):

- Prepare the anolyte by dissolving TMA in a 0.7 M K_2CO_3 aqueous solution to a final concentration of 20 mM.
- Prepare the catholyte, which is a 0.7 M K_2CO_3 aqueous solution.
- Fill both compartments of the H-cell with their respective solutions.

- Position the graphite anode in the anolyte and the Pt cathode in the catholyte.
- Place a Hg/HgO reference electrode in the anodic compartment.
- Connect the working (anode), counter (cathode), and reference electrodes to a potentiostat.
- Conduct the electrolysis at a constant potential of 1.1 V vs. Hg/HgO at room temperature.
- During the electrolysis, take aliquots from the anolyte at specific time intervals for analysis.

4. Product Analysis and Quantification:

- Qualitative and Quantitative Analysis: The concentration of TMA, intermediates, and the DMF product in the anolyte can be determined using Nuclear Magnetic Resonance (^1H NMR) spectroscopy. Deuterium oxide (D_2O) can be used as the lock solvent, and a known concentration of an internal standard (e.g., dimethyl sulfoxide) can be used for quantification.
- Gas Chromatography (GC): The products can also be quantified using a gas chromatograph equipped with a suitable column and a flame ionization detector (FID).
- Faradaic Efficiency (FE) Calculation: The Faradaic efficiency for DMF production is calculated as the ratio of the charge consumed for generating DMF to the total charge passed through the cell. The formula is: $\text{FE (\%)} = (\text{moles of DMF produced} \times n \times F) / Q \times 100$ where 'n' is the number of electrons transferred per mole of product (for DMF from TMA, this is 4), 'F' is the Faraday constant (96485 C/mol), and 'Q' is the total charge passed (in Coulombs).

Data Presentation

The performance of the electrosynthesis of DMF from TMA has been evaluated in different reactor configurations, with the key results summarized below.[\[1\]](#)

Parameter	H-cell Reactor	MEA Flow Reactor (2x2 cm)	Membrane-Free Flow Reactor (8x9 cm)
Anode Material	Graphite	Not Specified	Not Specified
Operating Mode	Batch	Continuous	Continuous
Current	Not Specified	Not Specified	3 A (Constant)
DMF Yield	80%	Not Specified	Not Specified
Faradaic Efficiency (FE)	>50%	40%	Not Specified
Selectivity	Not Specified	Not Specified	>90%
DMF Productivity/Formation Rate	Not Specified	25 $\mu\text{mol h}^{-1}$	550 $\mu\text{mol h}^{-1}$
Test Duration	Not Specified	Not Specified	100 hours

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References

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